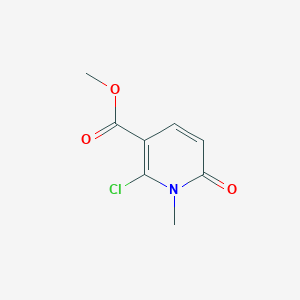

![molecular formula C18H11F6N3O2 B2385358 4,6-Bis[3-(trifluorométhyl)phénoxy]pyrimidin-2-amine CAS No. 866154-31-6](/img/structure/B2385358.png)

4,6-Bis[3-(trifluorométhyl)phénoxy]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine, also known as BTP-2, is a pyrimidinamine derivative. It has a molecular weight of 415.295 . This compound has shown potential as a valuable tool for scientific experiments in several fields such as biochemistry, molecular biology, and pharmaceuticals.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine are not fully detailed in the search results. It is known that the compound has a molecular weight of 415.295 .Applications De Recherche Scientifique

- Plus précisément, le BTP-2 agit comme un antagoniste du récepteur du peptide lié au gène de la calcitonine (CGRP) . Cette propriété le rend pertinent pour l'étude de la signalisation de la douleur et de la neurobiologie.

Biochimie

Chimie des polymères

En résumé, le 4,6-Bis[3-(trifluorométhyl)phénoxy]pyrimidin-2-amine est prometteur dans diverses disciplines scientifiques, de la biochimie à la science des matériaux. Ses applications multiples en font un composé intéressant pour des recherches plus approfondies. Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊

Mécanisme D'action

The mechanism of action of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is not well understood. However, it is believed to act as a proton donor in the formation of the desired product in the reaction with 3-(trifluoromethyl)phenol. It is also believed to act as a catalyst in the reaction, allowing for the formation of the desired product in a shorter amount of time.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine are not well understood. However, it is believed to be relatively non-toxic, as it does not appear to interact with any known biochemical pathways. It is also believed to be non-mutagenic and non-carcinogenic.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine in laboratory experiments is its high yield and mild reaction conditions. The reaction is generally quite mild, and yields up to 98% of the desired product. Additionally, the reaction is typically carried out at room temperature in an inert atmosphere, making it suitable for use in a variety of laboratory settings. However, the reaction does require the use of a base, which may limit its use in some laboratory settings.

Orientations Futures

The future of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is promising, with potential applications in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to explore new potential applications. Some potential future directions for 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine include the development of new synthetic methods for the synthesis of drugs and other high-value compounds, the exploration of potential applications in drug delivery systems, and the development of new catalysts for the synthesis of complex molecules.

Méthodes De Synthèse

The synthesis of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves the reaction of 4-chloro-6-trifluoromethylpyrimidine with 3-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds in a two-step process, with the formation of an intermediate amide followed by the formation of the final product. The reaction is typically carried out at room temperature in an inert atmosphere. The reaction is generally quite mild and yields up to 98% of the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F6N3O2/c19-17(20,21)10-3-1-5-12(7-10)28-14-9-15(27-16(25)26-14)29-13-6-2-4-11(8-13)18(22,23)24/h1-9H,(H2,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOMRSYDKLWNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=NC(=N2)N)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)

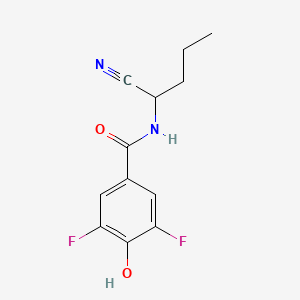

![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)

![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)

![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)

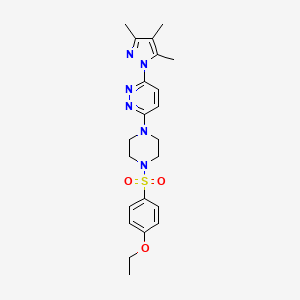

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)

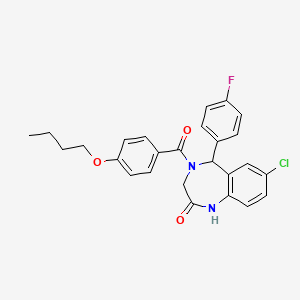

![7-(4-ethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2385292.png)

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)

![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)